molecular formula C18H17ClN2OS B11331555 5-(4-chlorophenyl)-3-cyclohexylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-cyclohexylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11331555
M. Wt: 344.9 g/mol
InChI Key: BFMVBFJNQTZARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-3-cyclohexyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a thieno[2,3-d]pyrimidine core with a chlorophenyl and cyclohexyl substituent, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-cyclohexyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with thiourea and subsequent oxidation to yield the desired thieno[2,3-d]pyrimidin-4-one core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-cyclohexyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-cyclohexyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation . Further research is needed to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-3-cyclohexyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of substituents and the thieno[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-cyclohexylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17ClN2OS/c19-13-8-6-12(7-9-13)15-10-23-17-16(15)18(22)21(11-20-17)14-4-2-1-3-5-14/h6-11,14H,1-5H2

InChI Key

BFMVBFJNQTZARK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.